ethyl 4-(1,3-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzoate
Overview
Description
Ethyl 4-(1,3-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzoate is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.15935417 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis often begins with the formation of the hexahydropyrimido[2,1-f]purin core, involving multi-step reactions with strict temperature and pH controls.
Common precursors include 1,3-dimethylurea and ethyl cyanoacetate, undergoing condensation reactions under acidic or basic conditions.
Industrial Production Methods:
Industrial synthesis may utilize continuous flow reactors to enhance reaction efficiency and yield.
Scalability is achieved by optimizing reaction parameters and using catalysts to facilitate the transformation processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming carbonyl-containing derivatives.
Reduction: Reduction reactions may yield dihydro or tetrahydro derivatives, altering the hexahydropyrimido[2,1-f]purin core.
Substitution: Nucleophilic or electrophilic substitutions can modify the ethyl benzoate moiety.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)
Solvents: Methanol, ethanol, and dichloromethane.
Major Products:
Oxidation products: ketones, aldehydes, or carboxylic acids.
Reduction products: alcohols or amines.
Substitution products vary based on the substituent introduced.
Scientific Research Applications
Chemistry:
Used as an intermediate in the synthesis of more complex organic compounds.
Acts as a catalyst in specific organic reactions.
Biology:
Potential use in studying enzyme interactions due to its unique structure.
Medicine:
Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry:
Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways:
The compound's mechanism of action often involves interacting with specific enzymes or receptors, altering their activity.
Pathways include modulation of signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Ethyl 4-(1,3-dimethyl-2,4-dioxo-3,4-dihydropyrimido[2,1-f]purin-9(6H)-yl)benzoate
Methyl 4-(1,3-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzoate
Uniqueness:
The distinct combination of ethyl, benzoate, and the hexahydropyrimido[2,1-f]purin core sets it apart from similar compounds, offering a unique interaction profile with biological targets.
Properties
IUPAC Name |
ethyl 4-(1,3-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-4-28-17(26)12-6-8-13(9-7-12)23-10-5-11-24-14-15(20-18(23)24)21(2)19(27)22(3)16(14)25/h6-9H,4-5,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDYQTPIJDISTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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